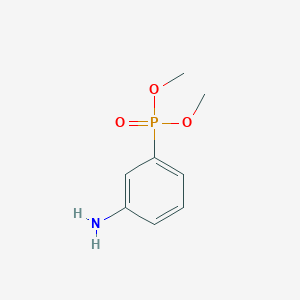

Dimethyl (3-aminophenyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89277-83-8 |

|---|---|

Molecular Formula |

C8H12NO3P |

Molecular Weight |

201.16 g/mol |

IUPAC Name |

3-dimethoxyphosphorylaniline |

InChI |

InChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |

InChI Key |

PLCZCOABLOVJIX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=CC(=C1)N)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Dimethyl 3 Aminophenyl Phosphonate and Analogous Structures

Established Strategies for Arylphosphonate Ester Formation

The creation of the crucial carbon-phosphorus (C-P) bond in arylphosphonates is achieved through several powerful synthetic reactions. These methods provide the backbone for the synthesis of a wide array of organophosphorus compounds.

Exploration of Michaelis-Arbuzov Rearrangement and Related Reactions for Phosphonate (B1237965) Synthesis

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry. jk-sci.comnih.gov This reaction traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.gov The classical mechanism proceeds via an SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final product. jk-sci.com

While the classical Michaelis-Arbuzov reaction is highly effective for alkyl halides, its application to aryl halides is generally not feasible due to the lower reactivity of aryl halides in SN2 reactions. jk-sci.com However, variations of this reaction have been developed to overcome this limitation. For instance, the use of metal catalysts, such as nickel and palladium, can facilitate the coupling of aryl halides with phosphites. organic-chemistry.orgwikipedia.org Additionally, Lewis acid-mediated Michaelis-Arbuzov reactions have shown success in preparing arylmethyl and heteroarylmethyl phosphonate esters. organic-chemistry.org Recent advancements have also explored photochemical approaches to the Michaelis-Arbuzov reaction for the synthesis of arylphosphonates. nih.gov

| Reagent Type | Reactivity | Notes |

| Alkyl Halides | R′–I > R′–Br > R′–Cl | Primary alkyl halides are most reactive. jk-sci.com |

| Phosphites | Hypophosphites > Phosphinates > Phosphites | Reactivity is influenced by substituents on the phosphorus atom. jk-sci.com |

| Aryl Halides | Generally unreactive | Require catalysts or modified reaction conditions. jk-sci.com |

Utility of Palladium-Catalyzed Phosphonylation (Hirao Reaction) for Aryl-Phosphorus Bond Formation

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a highly effective method for forming aryl-phosphorus bonds. nih.govnih.govresearchgate.net This reaction has become a staple in the synthesis of functionalized phosphonates due to its broad substrate scope and good functional group tolerance. nih.govnih.gov The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by reaction with the dialkyl phosphite and reductive elimination to yield the arylphosphonate and regenerate the catalyst. nih.gov

Early iterations of the Hirao reaction often required high catalyst loadings of palladium. nih.gov However, significant improvements have been made, including the use of more efficient catalyst systems. For example, the use of Pd(OAc)₂ with bidentate phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be highly effective, even for less reactive aryl chlorides. nih.govresearchgate.net This has expanded the utility of the Hirao reaction, making it a more versatile and cost-effective method. nih.gov

| Catalyst System | Substrates | Key Advantages |

| Pd(PPh₃)₄ | Aryl bromides and iodides | Original Hirao conditions. nih.gov |

| Pd(OAc)₂/dppf | Aryl chlorides, bromides, and iodides | Lower catalyst loading, broader substrate scope. nih.govresearchgate.net |

| Copper Catalysts | Aryl halides | An alternative to palladium-based systems. wikipedia.org |

Applications of Aryne Precursors in Organophosphorus Compound Synthesis

Arynes are highly reactive intermediates that have found increasing use in the synthesis of complex organic molecules, including organophosphorus compounds. rsc.orgresearchgate.net The generation of arynes, typically from ortho-silylaryl triflates (known as Kobayashi's precursor) or other precursors, allows for the formation of C-P bonds under mild conditions. rsc.orgtcichemicals.com The highly electrophilic nature of arynes facilitates their reaction with various phosphorus nucleophiles. rsc.org

One notable application is the copper-catalyzed insertion of an aryne into the H-P(O) bond of secondary phosphine oxides, providing an efficient route to aryl phosphine oxides. rsc.org Furthermore, multicomponent reactions involving arynes, phosphines, and other reagents have been developed to construct diverse organophosphorus structures. rsc.orgresearchgate.net The use of stable aryne precursors has revolutionized this field by avoiding the harsh conditions often associated with earlier methods of aryne generation. rsc.org

Targeted Synthesis Pathways for Dimethyl (3-aminophenyl)phosphonate

The synthesis of this compound requires specific strategies to introduce the amino group at the meta position of the phenyl ring and to form the dimethyl phosphonate ester.

Chemical Transformations for Regioselective Introduction of the Amino Group on the Aromatic Ring

The introduction of an amino group onto an aromatic ring can be achieved through several methods, with the choice of method often depending on the existing substituents on the ring and the desired regiochemistry.

A common strategy involves the nitration of a suitable phenylphosphonate (B1237145) precursor, followed by the reduction of the nitro group to an amine. The directing effects of the phosphonate group on the aromatic ring will influence the position of nitration.

Alternatively, modern methods for direct C-H amination of arenes have emerged as powerful tools. nih.govthieme.de Photocatalytic methods, for example, allow for the direct reaction of arenes with alkyl amines, offering a more direct route to aromatic amines. nih.gov Another approach involves the use of noncovalent interactions to guide the amination to a specific position on the aromatic ring. For instance, a sulfamate-protected aniline (B41778) can direct a radical amination to the ortho position. nih.govacs.org While these methods are highly innovative, their application to the specific synthesis of a meta-amino-substituted phenylphosphonate would depend on the directing effects of the phosphonate group in these specific reaction systems.

A palladium-catalyzed 1,4-carboamination of bromoarenes has also been developed, which allows for the regioselective formation of para-substituted anilines. researchgate.net This highlights the ongoing development of regioselective amination techniques.

Esterification Techniques for Dimethyl Phosphonate Moiety Assembly

The final step in the synthesis of this compound is the formation of the dimethyl phosphonate ester. This is typically achieved through the esterification of the corresponding phosphonic acid.

A variety of methods exist for the esterification of phosphonic acids. nih.gov One straightforward approach involves the reaction of the phosphonic acid with an orthoester, such as triethyl orthoacetate, which can serve as both the reagent and the solvent. nih.govnih.gov The reaction temperature can be controlled to selectively produce either the monoester or the diester. nih.govnih.gov At lower temperatures (e.g., 30 °C), the monoester is preferentially formed, while higher temperatures favor the formation of the diester. nih.govnih.gov

Other esterification methods include the use of coupling reagents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). core.ac.uk The choice of esterification agent and reaction conditions can be optimized to achieve high yields of the desired dimethyl phosphonate. core.ac.uk

| Esterification Method | Reagents | Key Features |

| Orthoester Method | Triethyl orthoacetate | Can be used as both reagent and solvent; temperature-dependent selectivity for mono- or di-ester. nih.govnih.gov |

| Coupling Reagent Method | DCC, EDC, BOP | Effective for coupling phosphonic acids with alcohols. core.ac.uk |

| Alkylation | Alkyl halides | A more traditional method, though can require harsher conditions. |

Advanced Synthetic Routes to Related Aminophenylphosphonate Derivatives

Investigation of Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. scispace.com These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity and diversity from simple, readily available precursors. scispace.comnih.gov In the context of aminophosphonate synthesis, MCRs, particularly the Kabachnik-Fields reaction, are fundamental for constructing the core scaffold.

The Kabachnik-Fields reaction is a one-pot synthesis involving an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite. This methodology provides a direct route to α-aminophosphonates. The reaction has been demonstrated to be an excellent model for developing green chemistry protocols. For instance, a three-component condensation of a carbonyl compound, an amine, and diethyl phosphite can proceed efficiently without any solvent or catalyst, highlighting a simple and environmentally friendly approach to α-aminophosphonate synthesis.

The versatility of MCRs allows for the creation of a diverse library of aminophosphonate derivatives by systematically varying the starting components. Research has explored the use of different catalysts to improve yields and reaction times, such as magnesium triflate for the synthesis of quinoline (B57606) thioacetohydrazide α-aminophosphonates. Furthermore, the exploration of the chemical space around a known MCR can lead to the discovery of new reactions and the generation of novel molecular scaffolds. scispace.com For example, by carefully controlling the reaction parameters in the combination of carbonyls, amines, and isocyanoacetates, a variety of imidazolone (B8795221) scaffolds can be selectively produced. scispace.com

Recent advancements have also focused on developing consecutive MCRs to build even more complex molecular architectures. One such strategy involves a Betti/Bargellini reaction sequence to synthesize novel naphtho[1,2-f] unl.ptresearchgate.netoxazepine scaffolds, demonstrating the power of combining different MCRs to construct unique heterocyclic systems with potential pharmaceutical applications from inexpensive starting materials.

The table below showcases the results of a solvent-free and catalyst-free three-component synthesis of various α-aminophosphonates, illustrating the broad applicability and efficiency of this MCR approach.

Table 2: Synthesis of α-Aminophosphonates via Catalyst-Free and Solvent-Free Three-Component Reaction

| Aldehyde | Amine | Product Yield (%) | Reaction Time (h) |

| Benzaldehyde (B42025) | Aniline | 95 | 0.5 |

| 4-Chlorobenzaldehyde | Aniline | 92 | 0.5 |

| 4-Methoxybenzaldehyde | Aniline | 94 | 1.0 |

| Benzaldehyde | Benzylamine | 90 | 2.0 |

| Cyclohexanecarboxaldehyde | Benzylamine | 88 | 2.5 |

| Benzaldehyde | Cyclohexylamine | 92 | 1.5 |

Data adapted from a study on green procedures for α-aminophosphonate synthesis.

This MCR-based approach is central to the efficient construction of the aminophenylphosphonate backbone and offers significant advantages in combinatorial chemistry and drug discovery for creating libraries of related structures.

Stereoselective and Asymmetric Synthesis of Chiral Aminophosphonates

The synthesis of chiral α-aminophosphonates in an enantiomerically pure form is of significant interest due to the stereospecific activity often observed in biological systems. Stereoselective and asymmetric synthesis methods aim to control the three-dimensional arrangement of atoms, producing a specific stereoisomer. The primary strategies for achieving this include the use of chiral substrates, chiral auxiliaries, or chiral catalysts. researchgate.net

One of the most common methods for preparing α-aminophosphonates is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to an imine. researchgate.net The stereochemical outcome of this reaction can be controlled in several ways:

Addition to chiral imines: Imines can be prepared from chiral aldehydes or chiral amines. For example, the addition of diethyl phosphite to an imine derived from benzaldehyde and (S)-α-methylbenzylamine yields α-aminophosphonates with moderate diastereoselectivity. researchgate.net

Use of chiral phosphites: Chiral phosphites can be added to achiral imines to induce stereoselectivity.

Catalytic asymmetric addition: An achiral imine and an achiral phosphite can react in the presence of a chiral catalyst to produce an enantiomerically enriched product. researchgate.net

Chiral auxiliaries, such as p-toluenesulfinyl groups, have been successfully used. Chiral p-toluenesulfinyl imines react with lithium diethyl phosphite to give α-aminophosphonates in excellent yields and high diastereoselectivities (up to 99:1 dr). Similarly, chiral organocatalysts, like thiourea (B124793) derivatives, have been employed to synthesize α-aminophosphonates bearing an N-benzothiazole moiety with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). Inexpensive chiral catalysts, such as derivatives of 1,1'-binaphthol phosphate (B84403), have also been shown to be effective in the asymmetric addition of dialkyl phosphites to aldimines, albeit with moderate yields and enantiomeric excess. researchgate.net

Metal-based chiral catalysts have also been developed. For instance, a chiral copper(II) complex can catalyze the addition of silicon enolates to N-acyl-α-iminophosphonates to produce γ-keto-α-aminophosphonates in good yields and high enantioselectivity. researchgate.net Another example involves a palladium-catalyzed reaction to form a chiral imine, which then undergoes a boron trifluoride-mediated hydrophosphonylation to yield an α-aminophosphonate as a single diastereoisomer.

The table below presents data from a study on the diastereoselective preparation of tetrasubstituted α-aminophosphonates using chiral sulfinylimines, demonstrating the high level of stereocontrol achievable with this method.

Table 3: Diastereoselective Synthesis of α-Aminophosphonates from Chiral p-Toluensulfinyl Imines

| R¹ Substituent | R² Substituent | Yield (%) | Diastereomeric Ratio (dr) |

| Phenyl | Methyl | 92 | 98:2 |

| 4-Methoxyphenyl | Methyl | 97 | 99:1 |

| 2-Naphthyl | Methyl | 89 | 98:2 |

| Phenyl | Ethyl | 95 | 95:5 |

| Phenyl | Isopropyl | 71 | 82:18 |

Data sourced from a review on the asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives.

These advanced stereoselective methodologies are crucial for accessing specific, biologically active enantiomers of aminophosphonate derivatives for further investigation.

Sustainable and Green Chemistry Aspects in Aminophosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-aminophosphonates, aiming to develop more environmentally benign and efficient methodologies. These efforts focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. The three-component Kabachnik-Fields reaction serves as an excellent model for these studies due to its convergent nature.

A significant advancement has been the development of solvent-free reaction conditions. Several studies have shown that the one-pot condensation of an aldehyde, an amine, and a phosphite can proceed efficiently at ambient temperature without any solvent or catalyst, affording high yields of the desired α-aminophosphonates. This approach drastically reduces waste and simplifies the purification process.

The use of eco-friendly and reusable catalysts is another key aspect of green aminophosphonate synthesis. Room-temperature ionic liquids have been employed as effective and recyclable catalysts for the three-component reaction, promoting high yields and selectivity under solvent-free conditions. A particularly innovative approach involves the use of eggshells, a waste product, as a cost-effective and environmentally benign solid heterogeneous base catalyst. This method allows for the rapid synthesis of α-aminophosphonates in ethanol (B145695) at room temperature with high yields.

Microwave irradiation has also been explored as an energy-efficient alternative to conventional heating for accelerating the synthesis of α-aminophosphonate derivatives. These green methodologies not only make the synthesis process more sustainable but also often lead to simpler procedures, shorter reaction times, and higher yields.

The table below compares different green synthetic methods for the synthesis of diethyl (phenyl)(phenylamino)methanephosphonate, highlighting the advantages of these modern approaches.

Table 4: Comparison of Green Synthetic Methods for an α-Aminophosphonate

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

| Conventional | None | None | 0.5 h | 95 |

| Ionic Liquid Catalysis | [bmim][BF₄] | None | 1.5 h | 92 |

| Eggshell Catalysis | Eggshell | Ethanol | 25 min | 94 |

| Catalyst-Free | None | None | 30 min | 95 |

Data compiled from studies on green chemistry approaches.

The development of these sustainable protocols is crucial for the large-scale and environmentally responsible production of aminophosphonates for various applications.

Advanced Reactivity and Mechanistic Investigations of Dimethyl 3 Aminophenyl Phosphonate

Chemical Transformations Involving the Aromatic Amino Functionality

The presence of an amino group on the aromatic ring significantly influences the reactivity of dimethyl (3-aminophenyl)phosphonate, enabling a variety of chemical transformations.

Electrophilic Substitution Patterns on the Amino-Substituted Aromatic Ring

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com This is due to the donation of its lone pair of electrons into the aromatic π system, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com Conversely, the phosphonate (B1237965) group is generally considered to be a deactivating group and a meta-director. wikipedia.org The interplay of these two opposing directing effects determines the regioselectivity of electrophilic substitution on this compound.

In electrophilic aromatic substitution reactions, the activating and ortho-, para-directing effect of the amino group typically dominates over the deactivating and meta-directing effect of the phosphonate group. wikipedia.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -PO(OCH₃)₂ (Dimethylphosphonate) | Deactivating | Meta |

Derivatization Reactions of the Amine Group: Amidation, Alkylation, and Cyclization

The amino group in this compound can undergo various derivatization reactions, including amidation, alkylation, and cyclization, to introduce new functional groups and construct more complex molecular architectures.

Amidation: The amino group can react with acyl chlorides or anhydrides to form amides. This reaction is a common strategy to protect the amino group or to introduce a new functional moiety.

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. This reaction can be used to synthesize secondary or tertiary amines. acs.org

Cyclization: The amino group can participate in cyclization reactions to form heterocyclic compounds. For example, it can react with diketones or other bifunctional electrophiles to form nitrogen-containing rings. rsc.orgresearchgate.net

Reactions via Diazotization of the Aniline (B41778) Moiety

The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid. youtube.com This diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions and azo coupling. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, such as halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), in the presence of a copper(I) salt catalyst. wikipedia.orgnih.gov This reaction provides a powerful method for introducing a wide range of functional groups onto the aromatic ring. wikipedia.org

Azo Coupling: The diazonium salt can react with activated aromatic compounds, such as phenols or anilines, to form azo compounds. wikipedia.orgresearchgate.net These compounds are often highly colored and are used as dyes and pigments. wikipedia.org

Reactions of the Phosphonate Ester Group

The phosphonate ester group in this compound also exhibits characteristic reactivity, allowing for transformations that lead to other valuable phosphorus-containing compounds.

Transesterification and Hydrolysis Pathways Leading to Phosphonic Acids

The dimethyl phosphonate ester can be converted to other phosphonate esters through transesterification or hydrolyzed to the corresponding phosphonic acid.

Transesterification: The methyl groups of the phosphonate ester can be exchanged with other alkyl or aryl groups by reacting with an alcohol or a phenol (B47542) in the presence of a suitable catalyst.

Hydrolysis: The phosphonate ester can be hydrolyzed to (3-aminophenyl)phosphonic acid under acidic or basic conditions. nih.govnih.govd-nb.info The resulting phosphonic acid is a valuable building block for the synthesis of various biologically active compounds and materials. nih.govd-nb.infoontosight.airesearchgate.net

| Reaction | Reagents | Product |

| Transesterification | Alcohol/Phenol, Catalyst | Dialkyl/Diaryl (3-aminophenyl)phosphonate |

| Hydrolysis | Acid or Base | (3-Aminophenyl)phosphonic Acid |

Horner-Wadsworth-Emmons Reaction and Related Olefination Chemistry Utilizing Phosphonates

The phosphonate group can be utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes. wikipedia.orgyoutube.comalfa-chemistry.com This reaction involves the deprotonation of the carbon adjacent to the phosphorus atom to form a phosphonate carbanion, which then reacts with an aldehyde or ketone to give an alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer. alfa-chemistry.comnrochemistry.com By modifying the phosphonate reagent or the reaction conditions, it is also possible to obtain the (Z)-isomer. youtube.comnrochemistry.com This reaction has been widely used in the synthesis of natural products and other complex organic molecules. alfa-chemistry.com The phosphonate can also be a precursor for the synthesis of vinylphosphonates through various synthetic routes. rsc.orgorganic-chemistry.orgnottingham.ac.ukresearchgate.net

| Reaction | Reactants | Product | Stereoselectivity |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion, Aldehyde/Ketone | Alkene | Predominantly (E) |

| Still-Gennari Modification | Trifluoroethylphosphonate, Aldehyde/Ketone | Alkene | Predominantly (Z) |

Phosphorus-Carbon Bond Cleavage and Rearrangement Studies

The phosphorus-carbon (P-C) bond in arylphosphonates is generally stable. However, its cleavage can be induced under specific conditions, representing a key area of investigation in organophosphorus chemistry. rsc.org Methodologies for cleaving P-C bonds often require harsh conditions, such as the use of radicals, transition metals, or alkali metals. rsc.org

Theoretical studies on model α-aminophosphonates, such as dimethyl (alpha-anilinobenzyl)phosphonate, provide insight into potential cleavage pathways for related structures like this compound under acidic conditions. nih.gov Density functional theory (DFT) calculations on this model system suggest a three-step process for P-C bond scission: nih.gov

Protonation: The reaction is initiated by the protonation of the molecule, with the most favorable path beginning at the amino group. nih.gov

Proton Transfer: An intramolecular proton transfer occurs from the newly formed ammonium (B1175870) to a phosphonate oxygen via an N-H···O(P) hydrogen bond. nih.gov

P-C Bond Cleavage: The P-C bond breaks from this protonated intermediate, a process that modeling indicates is facilitated by the presence of at least two explicit water molecules. nih.gov

While P-C bond cleavage represents a decomposition pathway, rearrangements of the phosphonate group are also a subject of study. In other organophosphorus systems, a biologically unprecedented 1,2-phosphono migration has been observed. nih.gov This particular rearrangement, catalyzed by the (S)-2-hydroxypropylphosphonate ((S)-2-HPP) epoxidase (HppE) enzyme with an alternative substrate, is believed to proceed through a carbocation intermediate. nih.gov Such studies highlight the potential for the phosphonate moiety to undergo complex skeletal reorganizations, which could be exploited for the synthesis of novel phosphonate derivatives. nih.gov

Reactivity of the Aromatic Nucleus

The phenyl ring of this compound is a versatile platform for introducing further chemical complexity. Its reactivity can be harnessed through palladium-catalyzed cross-coupling reactions on halogenated analogues or via direct modification of the aromatic system.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. semanticscholar.org The Suzuki-Miyaura and Heck reactions are cornerstone methods for functionalizing aryl halides. libretexts.orglibretexts.org While this approach is synthetically valuable, specific applications to halogenated derivatives of this compound are not widely documented in current literature. However, extensive research on analogous compounds, such as halogenated aminopyrazoles, provides a clear model for the expected reactivity and potential challenges. nih.gov

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. libretexts.org Studies on 3-amino-4-halopyrazoles demonstrate that the choice of halogen is critical. Bromo and chloro derivatives were found to be superior substrates compared to iodo-pyrazoles, as the latter showed a greater tendency to undergo a dehalogenation side reaction. nih.gov Efficient coupling requires careful optimization of the palladium catalyst, ligand, and base. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Halogenated Amino-Heterocycle This table presents data for the coupling of 4-bromo-1H-pyrazol-3-amine with phenylboronic acid, illustrating typical reaction parameters and outcomes for a related substrate class. nih.gov

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 95 |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 88 |

| PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 16 | 75 |

The Heck reaction involves the coupling of an aryl halide with an alkene to create a substituted alkene. semanticscholar.orglibretexts.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org The choice of phosphine (B1218219) ligand and base is crucial for achieving high efficiency and selectivity. rsc.org For substrates like halogenated this compound, the amine and phosphonate groups would need to be tolerated by the catalytic system. Functional groups such as amines and amides are often well-tolerated in modern Heck reaction conditions. semanticscholar.org

Beyond pre-functionalizing the ring with a halogen, strategies exist for the direct modification of the aromatic nucleus, leveraging the existing amino group. One such advanced method is deaminative functionalization . This approach allows for the conversion of a primary aromatic amine into a variety of other functional groups. nih.gov

Recent studies have demonstrated that anilines can undergo productive deaminative phosphonylation using reagents like triethyl phosphite (B83602). nih.gov This process involves the transformation of the amine into a more reactive intermediate, such as a Katritzky-type pyridinium (B92312) salt, which can then be substituted. nih.gov This strategy is significant as it provides a direct route to modify the aromatic core without requiring a multi-step sequence starting from a different precursor. The same principle has been applied to achieve deaminative thiolation and halogenation, showcasing the versatility of the amino group as a handle for diverse aromatic modifications. nih.gov

Mechanistic Insights into Key Reactions of this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

P-C Bond Cleavage: As indicated by computational studies on a model aminophosphonate, the acid-catalyzed cleavage of the P-C bond is not a simple hydrolysis. It is a multi-step process initiated by protonation, followed by an intramolecular proton transfer that primes the P-C bond for scission, a step which is critically mediated by water molecules. nih.gov

Palladium-Catalyzed Cross-Coupling: The mechanisms for the Suzuki-Miyaura and Heck reactions are well-established. Both initiate with the oxidative addition of the aryl halide to a Pd(0) center, forming a Pd(II) intermediate.

In the Suzuki-Miyaura cycle, this is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org A key mechanistic challenge in related amino-aryl systems is the competing dehalogenation side reaction, which can occur from the Pd(II)-hydride species formed after incomplete reductive elimination or other side pathways. nih.gov

In the Heck cycle, after oxidative addition, the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion of the aryl group onto the alkene. A β-hydride elimination then occurs to form the final substituted alkene product and a palladium-hydride species. The final step is a base-assisted reductive elimination that regenerates the Pd(0) catalyst. libretexts.org

Direct Deaminative Functionalization: The mechanism for the deaminative functionalization of anilines proceeds through free radical intermediates. A key challenge is ensuring that the desired radical trapping agent (e.g., a phosphite for phosphonylation) can effectively compete with the background hydrogen atom transfer (HAT) process. The byproducts of the radical trapping step must also be able to act as productive chain carriers to maintain the catalytic cycle's efficiency. nih.gov

Coordination Chemistry and Ligand Design Principles

Dimethyl (3-aminophenyl)phosphonate as a Precursor for Advanced Ligand Systems

This compound is a versatile organophosphorus compound that features both an amino group (-NH₂) and a dimethylphosphonate [-P(O)(OCH₃)₂] group attached to a phenyl ring. ontosight.ai This structure makes it an ideal starting material or precursor for developing advanced ligand systems. The amino group provides a site for further chemical modification, allowing for the extension of the ligand framework, while the phosphonate (B1237965) group offers robust metal-binding capabilities. ontosight.ai Hydrolysis of the methyl esters can yield the phosphonic acid, a key functional group in the design of highly stable metal complexes. nih.govacs.org The interplay between the amine and phosphonate functionalities allows for the creation of ligands with tailored affinities and selectivities for a wide range of metal ions.

Aminophosphonate ligands, derived from precursors like this compound, are highly valued in coordination chemistry due to their structural versatility. The presence of both a nitrogen donor from the amino group and oxygen donors from the phosphonate group allows for multiple modes of coordination. researchgate.net A fully deprotonated phosphonate group (PO₃²⁻) alone can theoretically adopt as many as 16 different coordination modes, leading to complex but stable structures. nih.govacs.org These ligands can act as monodentate, binding through a single atom, or as polydentate, binding through multiple atoms. libretexts.org

When both the amino and phosphonate groups participate in binding to a single metal center, they act as chelating ligands, forming stable ring structures. libretexts.orgnih.gov Alternatively, they can function as bridging ligands, where the phosphonate group coordinates to two or more metal centers, a common feature in the construction of coordination polymers and metal-organic frameworks (MOFs). epa.govwikipedia.org The specific coordination is influenced by factors such as the metal ion's size and charge, the steric hindrance of the ligand, and the reaction conditions like pH. nih.gov For instance, studies on α-aminophosphonate complexes with silver (Ag(I)) have revealed the formation of binuclear rings and tetrahedral geometries depending on the ligand-to-metal ratio and counter-ions. nih.gov

| Coordination Mode | Description | Typical Resulting Structure | Reference |

|---|---|---|---|

| Monodentate | Ligand binds to a metal center through a single donor atom (e.g., one phosphonate oxygen). | Simple complexes, terminal ligand position. | lboro.ac.uk |

| Bidentate Chelation | A single ligand binds to one metal center via two donor atoms (e.g., one phosphonate oxygen and the amino nitrogen). | Stable 5- or 6-membered rings, mononuclear complexes. | researchgate.netnih.gov |

| Tridentate Chelation | A single ligand binds to one metal center via three donor atoms (e.g., two phosphonate oxygens and the amino nitrogen). | Highly stable mononuclear complexes, often with distorted geometries. | researchgate.net |

| μ₂-Bridging | Ligand connects two metal centers, often via the phosphonate group (e.g., M-O-P-O-M). | Dinuclear complexes, 1D coordination polymers (chains). | epa.govwikipedia.org |

| Multidentate Bridging | Ligand connects multiple metal centers through various donor atoms, leading to extended networks. | 2D (layers) and 3D (frameworks) coordination polymers and MOFs. | epa.govuniupo.it |

The affinity and selectivity of aminophosphonate ligands for specific metal ions are governed by the distinct electronic properties of the amine and phosphonate functional groups, a concept well-described by Hard and Soft Acids and Bases (HSAB) theory. nih.govacs.org The phosphonate group, with its hard oxygen donor atoms, exhibits a strong affinity for hard metal ions such as Zr⁴⁺, Al³⁺, Fe³⁺, and lanthanides. nih.govacs.orguni-regensburg.de This strong interaction leads to the formation of chemically and thermally robust metal-phosphonate bonds, which is a key advantage in creating stable materials. nih.govacs.org

Conversely, the amino group is a softer donor site compared to the phosphonate oxygens, allowing for favorable interactions with borderline or softer metal ions like Cu²⁺, Zn²⁺, and Ag⁺. researchgate.netnih.govvu.nl The presence of both groups on the same ligand framework creates a versatile chelator capable of binding a wide array of metal ions.

The selectivity can be finely tuned by controlling the pH of the system. mdpi.com At low pH, the amino group becomes protonated (-NH₃⁺), which can reduce its ability to coordinate and may even decrease the nucleophilicity of the nearby phosphonate group through electron-withdrawing effects. mdpi.com At high pH, both groups are deprotonated, maximizing their coordination potential. mdpi.com This pH-dependent behavior allows for selective complexation and is a critical parameter in the synthesis of metal-aminophosphonate complexes and in applications like metal ion separation. amazonaws.comcapes.gov.br

Synthesis and Structural Characterization of Metal-Aminophenylphosphonate Complexes

The synthesis of metal complexes with aminophosphonate ligands typically involves reacting the ligand with a suitable metal salt in a solvent. researchgate.net The choice of solvent, temperature, and pH are crucial for controlling the outcome of the reaction and obtaining crystalline products suitable for structural analysis, primarily through single-crystal X-ray diffraction. nih.gov Hydrothermal synthesis is a common method for producing robust coordination polymers and MOFs. epa.gov

The design of aminophosphonate ligands determines whether they will form simple chelates or act as bridges in larger assemblies. libretexts.orgwikipedia.org Ligands designed with flexibility and appropriate spacing between the amine and phosphonate groups can readily form stable chelate rings with a single metal ion. researchgate.net For example, α-aminophosphonates have been shown to act as tridentate ligands with Cu(II), forming distorted square planar complexes. researchgate.net

To create bridging ligands for building extended structures, the ligand design often incorporates rigid backbones (like the phenyl ring in this compound) that position the donor groups outwards. The phosphonate group is particularly effective at bridging metal centers, forming stable M-O-P-O-M linkages that are the foundation of many multidimensional networks. epa.govacs.org Studies on silver(I) complexes with oxadiazole-functionalized α-aminophosphonates demonstrate how ligands can bridge two metal centers to form bimetallic rings or connect multiple silver ions into a polymeric network. nih.gov Similarly, diphosphine ligands have been observed to adopt a P,P-bridging mode to form homobimetallic complexes. lboro.ac.uk

| Ligand Type | Metal Ion | Key Structural Feature | Resulting Assembly | Reference |

|---|---|---|---|---|

| α-aminophosphonate | Cu(II) | Tridentate chelation (N, O, O) | Mononuclear distorted square planar complex | researchgate.net |

| Oxadiazole-functionalized α-aminophosphonate | Ag(I) | Bridging via oxadiazole rings | Binuclear metallocycle | nih.gov |

| 5-phosphono-1-naphthalenecarboxylic acid | Mn(II) | Bridging via phosphonate groups | 3D coordination polymer | epa.gov |

| Glyphosate / AMPA | Divalent metals (Cu²⁺, Zn²⁺, etc.) | Multidentate chelation and bridging | Monomeric complexes and larger clusters | vu.nl |

| N,N-bis(phosphonomethyl)-2-aminoisobutyric acid | Mg(II) | Doubly bridged via phosphonate moiety | Dinuclear complex | acs.org |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.comyoutube.com Phosphonate-based ligands are highly attractive for MOF synthesis because the strong metal-phosphonate bond imparts superior chemical and thermal stability compared to the more common carboxylate-based MOFs. nih.govacs.org The ability of the phosphonate group to bridge multiple metal centers is fundamental to the formation of robust, extended 3D frameworks. nih.govepa.gov

The incorporation of an additional functional group, such as the amine in aminophosphonates, can introduce further functionality into the MOF. nih.gov These amino groups can serve as basic sites for catalysis, act as postsynthetic modification handles, or enhance the selective adsorption of specific molecules like CO₂. google.com Research has explored the synthesis of various phosphonate MOFs, demonstrating that the high coordination versatility of the phosphonate group can lead to diverse and sometimes unpredictable structures, often forming layered or dense frameworks. nih.govacs.orguniupo.it However, careful control of synthesis conditions and ligand design can yield highly porous and stable materials. nih.govnih.gov

Applications in Catalysis and Metal Ion Management

The unique properties of metal-aminophosphonate complexes make them suitable for a range of applications, particularly in catalysis and metal ion management.

In catalysis, these complexes can function as homogeneous or heterogeneous catalysts. The metal center acts as the active site, while the aminophosphonate ligand modulates its reactivity and selectivity. For instance, α-aminophosphonates have been used in the synthesis of various organic compounds, with catalysts like nickel chloride and niobium chloride proving effective in phospha-Mannich reactions. nih.gov The development of chiral aminophosphonate ligands has also enabled enantioselective catalysis, which is crucial for producing specific stereoisomers of pharmacologically active molecules. organic-chemistry.orgnih.gov

For metal ion management, the strong binding affinity of aminophosphonates for various metal ions makes them excellent chelating agents. nih.govresearchgate.netnih.gov They are used in water treatment to control scale formation by sequestering hard water ions like Ca²⁺ and Mg²⁺. rsc.org Their ability to form stable complexes with heavy metals is also utilized in environmental remediation to remove toxic ions from wastewater. amazonaws.comcapes.gov.br The high affinity of phosphonates for bone and other calcified tissues has led to their use in designing radiopharmaceuticals, where a radioactive metal ion is chelated by the ligand and targeted to specific sites in the body for diagnostic imaging or therapy. nih.gov

| Application Area | Specific Use | Underlying Principle | Example | Reference |

|---|---|---|---|---|

| Catalysis | Phospha-Mannich Reaction | Metal complex facilitates the condensation of aldehydes, amines, and phosphites. | NiCl₂ or NbCl₅ catalyzed synthesis of α-aminophosphonates. | nih.gov |

| Catalysis | Asymmetric Hydrophosphonylation | Chiral ligand induces enantioselectivity in the addition of phosphites to imines. | Chiral thiourea (B124793) or binaphthol phosphate (B84403) catalysts. | organic-chemistry.orgnih.gov |

| Metal Ion Management | Water Treatment (Scale Inhibition) | Chelation of Ca²⁺ and Mg²⁺ ions prevents precipitation of mineral scales. | Use of polyphosphonates in industrial cooling water systems. | rsc.org |

| Metal Ion Management | Environmental Remediation | Strong adsorption and complexation of heavy metal ions on surfaces. | Adsorption of phosphonates onto goethite to remove metal ions. | amazonaws.comcapes.gov.br |

| Metal Ion Management | Radiopharmaceuticals | Stable chelation of diagnostic or therapeutic radioisotopes (e.g., Tc, Re, Gd). | Gadolinium complexes for MRI contrast agents. | nih.gov |

Role of Aminophosphonate Ligands in Homogeneous and Heterogeneous Catalysis

Aminophosphonate ligands, including this compound, are crucial in both homogeneous and heterogeneous catalysis. Their ability to bind to metal centers facilitates a wide range of chemical reactions. ontosight.ai In homogeneous catalysis, these ligands are instrumental in processes like hydrogenation, cross-coupling, and various C-C bond-forming reactions. ontosight.aiuniovi.es The electronic and steric properties of the aminophosphonate ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst. uniovi.es For instance, the integration of additional donor sites into the ligand backbone can create polydentate ligands capable of stabilizing a broader array of metal ions and influencing the reactivity of the metal center. uniovi.es

In heterogeneous catalysis, aminophosphonate ligands are often incorporated into solid supports to create robust and recyclable catalysts. These materials combine the catalytic activity of the metal-ligand complex with the practical advantages of a solid catalyst, such as ease of separation from the reaction mixture.

The Kabachnik-Fields reaction is a key method for synthesizing α-aminophosphonates, and the choice of catalyst can significantly impact the reaction's efficiency. researchgate.net Studies have shown that various metal complexes, including those of samarium, ytterbium, copper, and iron, can effectively catalyze this reaction, leading to high yields of the desired aminophosphonate products. researchgate.net The development of greener synthetic protocols, such as using biocatalysts like Candida antarctica lipase (B570770) B (CAL-B), has also been explored for the synthesis of α-aminophosphonates, offering an environmentally friendly alternative to traditional methods. researchgate.net

Table 1: Catalytic Applications of Aminophosphonate Ligands

| Catalytic Reaction | Type of Catalysis | Metal Center | Ligand Type | Research Finding |

| Hydrogenation | Homogeneous | Rhodium, Ruthenium | Aminophosphine | Facilitates the addition of hydrogen to unsaturated compounds. ontosight.aiuniovi.es |

| Cross-Coupling | Homogeneous | Palladium, Nickel | Aminophosphine | Enables the formation of carbon-carbon bonds between different organic fragments. ontosight.aipurdue.edu |

| Kabachnik-Fields Reaction | Homogeneous | Samarium, Ytterbium, Copper, Iron | N/A (Catalyst for ligand synthesis) | Catalyzes the one-pot synthesis of α-aminophosphonates with yields up to 86%. researchgate.net |

| Asymmetric Aldol Reaction | Homogeneous | Gold | Chiral Ferrocenylphosphine | The amine group on the ligand is crucial for achieving high enantioselectivity. nih.gov |

Development of Phosphonate-Based Materials for Metal Extraction and Sequestration

The strong coordination ability of the phosphonate group makes it an excellent candidate for designing materials for the extraction and sequestration of metal ions. acs.org Phosphonate-based materials, including metal-organic frameworks (MOFs) and other hybrid materials, have shown significant promise in removing heavy metals and rare earth elements from aqueous solutions. researchgate.netmdpi.com

Phosphonate metal-organic frameworks (PMOFs) are a class of porous materials that exhibit high thermal and water stability, making them suitable for environmental applications. acs.org These materials can be designed with specific pore sizes and functionalities to selectively adsorb targeted metal ions. acs.orgresearchgate.net For example, nickel-based phosphonate MOFs have been studied for the removal of chromium (VI) from wastewater, with the adsorption efficiency depending on the specific phosphonic acid used in the synthesis of the MOF. researchgate.net

The extraction capabilities of aminophosphonates are not limited to MOFs. Functionalized calixarenes bearing α-aminophosphonate groups have demonstrated efficient extraction of lanthanides like lanthanum(III) and lutetium(III). mdpi.com The polydentate nature of these ligands, facilitated by the multiple aminophosphonate arms, enhances their coordination with the metal ions. mdpi.com

The development of these materials often involves hydrothermal or solvothermal synthesis methods. mdpi.com The choice of the metal precursor, the organophosphonic acid, and the reaction conditions all play a critical role in determining the final structure and properties of the material. mdpi.comnih.gov

Table 2: Metal Extraction and Sequestration using Phosphonate-Based Materials

| Material Type | Target Metal(s) | Key Feature | Research Finding |

| Nickel Phosphonate MOFs | Chromium (VI) | Adsorption | Adsorption efficiency varies with the phosphonic acid used (Ni-CP < Ni-Gly ≤ Ni-VP). researchgate.net |

| Zirconium Phosphonate Hybrid Material | Lead (II), Cadmium (II) | High Adsorption Capacity | Maximum adsorption capacity for Pb(II) is 485.3 mg/g. acs.org |

| α-Aminophosphonate Functionalized Calixarenes | Lanthanum (III), Lutetium (III) | Polydentate Coordination | More efficient extraction compared to simpler phosphonate extractants. mdpi.com |

| Porous Metal Phosphonates | General Metal Ions | Tunable Porosity | The structure and porosity can be engineered by selecting the organic pillars. researchgate.net |

Polymer Science and Functional Material Development

Integration of Dimethyl (3-aminophenyl)phosphonate into Polymeric Architectures

The journey from a small molecule like this compound to a functional polymer involves strategic chemical modifications to introduce a polymerizable group. This functionalized monomer can then be polymerized, often with other co-monomers, to create polymers with pendant aminophosphonate groups, which impart unique properties to the final material.

A key step in utilizing this compound for polymer synthesis is its conversion into a monomer that can undergo radical polymerization. A common strategy involves the reaction of the amine group of this compound with a molecule containing a polymerizable moiety, such as an acryloyl or methacryloyl group.

For instance, a plausible and chemically sound approach is the synthesis of N-(3-(dimethoxyphosphoryl)phenyl)acrylamide. This can be achieved through the reaction of this compound with acryloyl chloride. In this reaction, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid. This reaction effectively attaches a polymerizable acrylamide (B121943) functionality to the aminophenyl phosphonate (B1237965) structure. rsc.orgresearchgate.net

Similarly, reacting this compound with methacryloyl chloride would yield N-(3-(dimethoxyphosphoryl)phenyl)methacrylamide, another valuable monomer for polymerization. The synthesis of such phosphonated (meth)acrylamide monomers has been reported as a viable route to incorporating phosphonate groups into polymers. nih.gov

Another approach to creating phosphonate-containing monomers is through the Michaelis-Arbuzov reaction. For example, diethyl-p-vinylbenzyl phosphonate can be synthesized from p-vinylbenzyl chloride and triethyl phosphite (B83602). redalyc.orgresearchgate.net While this does not directly use this compound, it demonstrates a well-established method for creating styrenic monomers with pendant phosphonate groups that are suitable for polymerization.

The general synthetic strategies for phosphonate-containing vinyl monomers have been a subject of review, highlighting various methods to introduce phosphonate moieties into different types of monomers, including allyl, vinyl, styrenic, and (meth)acrylic types. nih.govmdpi.com

To create well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. nih.gov Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile and has been successfully used for the polymerization of various functional monomers, including those containing phosphonate groups. rsc.orgresearchgate.netnih.gov

RAFT polymerization of acrylamide monomers, such as the proposed N-(3-(dimethoxyphosphoryl)phenyl)acrylamide, can be achieved using a suitable chain transfer agent (CTA), typically a trithiocarbonate, and a radical initiator. rsc.orgresearchgate.netmdpi.comnih.gov This technique allows for the synthesis of homopolymers of the phosphonated monomer or block copolymers where one block contains the pendant aminophosphonate groups. The synthesis of well-defined polyacrylamides with pendant aminobisphosphonate groups has been demonstrated through RAFT polymerization, followed by post-polymerization modification. nih.gov

The kinetics of RAFT polymerization of phosphonated acrylamide monomers have been studied, demonstrating good control over the polymerization process. researchgate.net This control is crucial for tailoring the polymer architecture to optimize its properties for specific applications. For example, the synthesis of block copolymers with a thermosensitive block and a phosphonated block has been achieved, which could have applications in drug delivery or water treatment. rsc.orgresearchgate.net

The versatility of RAFT polymerization extends to a wide range of monomers, making it a powerful tool for creating complex polymer architectures with pendant phosphonate functionalities. nih.gov

The ability to create copolymers with pendant aminophosphonate groups opens up possibilities for designing materials with a combination of properties. By copolymerizing a monomer derived from this compound with other functional monomers, the resulting copolymer can be tailored for specific applications.

For instance, copolymers of a phosphonated monomer with a sulfonated monomer could be designed for applications in proton exchange membranes, where both acidic groups can contribute to proton conductivity. The synthesis of blend proton exchange membranes from sulfonated and phosphorylated polymers has been shown to enhance mechanical and electrochemical properties. nih.gov

Furthermore, the synthesis of block copolymers using RAFT polymerization allows for the creation of materials with distinct domains. A diblock copolymer containing a phosphonated block and a stimulus-responsive block, for example, could exhibit interesting self-assembly behavior and responsiveness to external stimuli. rsc.orgresearchgate.net The synthesis of polyacrylamides with pendant aminobisphosphonate groups via RAFT and post-polymerization functionalization highlights a strategy to introduce these functional groups into a pre-defined polymer backbone. nih.gov

The design possibilities are vast, and by carefully selecting the comonomers and controlling the polymer architecture, a wide range of functional copolymers with pendant aminophosphonate groups can be synthesized for various advanced material applications.

Advanced Material Applications Derived from this compound

The incorporation of the aminophosphonate functionality into polymer structures imparts valuable properties that are leveraged in the development of high-performance materials. Two prominent areas of application are flame retardant polymers and proton exchange membranes for fuel cells.

Phosphorus-containing compounds are well-known for their flame-retardant properties. researchgate.netnih.govprimescholars.com When incorporated into polymers, they can significantly enhance their fire resistance. The aminophosphonate group from this compound can contribute to flame retardancy through synergistic effects between phosphorus and nitrogen. nih.govresearchgate.net

Mechanisms of Flame Retardancy:

The flame-retardant action of phosphorus compounds generally occurs through two main mechanisms:

Condensed Phase Mechanism: In the solid state (condensed phase), the phosphorus compounds decompose upon heating to form phosphoric acid. This acid promotes the dehydration and charring of the polymer, forming a protective carbonaceous layer on the material's surface. nih.govnih.gov This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. researchgate.netnih.gov The presence of nitrogen can enhance this charring process.

Gas Phase Mechanism: In the gas phase, volatile phosphorus-containing radicals (such as PO•) are released during combustion. These radicals act as scavengers, interrupting the chain reactions of combustion in the flame by reacting with highly reactive H• and OH• radicals. nih.govprimescholars.com This quenching of the flame chemistry reduces the heat generated and slows down the burning process.

The following table summarizes the flame retardancy properties of a PA66 polymer with and without a phosphorus-nitrogen containing flame retardant.

| Material | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) |

| Pure PA66 | - | 1107.7 | 116.4 |

| PA66 + 5 wt% DT | - | 741.8 | 98.8 |

| PA66 + 15 wt% DT | 27.2 | - | - |

| Data sourced from a study on a DOPO-derivative flame retardant (DT) in PA66. nih.gov |

Another study on HDPE composites with P,N-doped cellulose (B213188) fibrils also demonstrated a significant improvement in flame retardancy.

| Material | LOI (%) | Peak HRR (kW/m²) |

| Neat HDPE | - | 1519.21 |

| HDPE + 7 wt% untreated cellulose | 20.3 | 1035.73 |

| HDPE + 7 wt% P,N-doped cellulose | 25.7 | 412.30 |

| Data sourced from a study on P,N-doped cellulose in HDPE. mdpi.com |

Phosphonic acid groups are effective proton conductors, making polymers containing these functionalities promising candidates for proton exchange membranes (PEMs) in fuel cells. The phosphonic acid group can be obtained by hydrolysis of the phosphonate ester, such as the dimethyl ester in this compound.

The presence of both phosphonic acid and sulfonic acid groups in a polymer membrane can have a synergistic effect on proton conductivity, especially under varying humidity conditions. nih.gov The phosphonic acid groups are known for their ability to retain water, which is crucial for proton transport at higher temperatures and lower humidity.

Research on blend proton exchange membranes made from sulfonated poly(aryl ether nitrile) and phosphorylated poly(vinylbenzyl chloride) has shown significantly enhanced proton conductivity. nih.gov For example, a blend membrane (SPM-8%) exhibited a proton conductivity of 147 mS/cm at 95% relative humidity (RH) and 28 mS/cm at 50% RH, which was higher than the unmodified sulfonated polymer. nih.gov

The following table presents the proton conductivity of various sulfonated and phosphonated polymer membranes at different relative humidities.

| Membrane | Proton Conductivity at 95% RH (mS/cm) | Proton Conductivity at 70% RH (mS/cm) | Proton Conductivity at 50% RH (mS/cm) |

| SPAEN | <147 | <98 | 15 |

| SPM-2% | 147 | 98 | <28 |

| SPM-8% | 147 | 98 | 28 |

| Nafion 212 | - | 90 | 60 |

| Data sourced from a study on blend proton exchange membranes. nih.gov |

Furthermore, sulfonated aromatic polymers are extensively studied as alternatives to perfluorinated membranes like Nafion. nih.govmdpi.com The incorporation of phosphonic acid groups into these aromatic polymer backbones is a promising strategy to improve their performance, particularly their ability to conduct protons under challenging operating conditions.

Polymer-Metal Complexes for Specialized Material Systems

This compound possesses two key functional groups—the dimethyl phosphonate and the aromatic amino group—that enable its participation in the formation of polymer-metal complexes. ontosight.ai The phosphonate moiety is well-established as a versatile ligand for a wide array of metal ions, forming robust metal-phosphonate coordination networks. researchgate.net These networks can range from simple molecular complexes to extended one-, two-, or three-dimensional structures. researchgate.net The strength and stability of the metal-oxygen-phosphorus (M-O-P) bonds are central to the formation of these materials. researchgate.net

The amino group on the phenyl ring provides a reactive site that can be polymerized or integrated into a pre-existing polymer backbone. This dual functionality allows this compound to act as a bridge, connecting inorganic metal centers with organic polymer chains to create hybrid inorganic-organic materials.

While specific research on polymer-metal complexes derived exclusively from this compound is limited, the behavior of analogous phosphonate compounds provides significant insight into their potential. For instance, studies on carboxy-diphosphonates have demonstrated their ability to form synergistic complexes with metal ions like Strontium (Sr²⁺) to create highly effective anticorrosion coatings on steel surfaces. nih.gov In these systems, the phosphonate groups coordinate with the metal cations, forming a protective hybrid film on the metal substrate. Polarization curves have indicated that such systems act as "mixed" inhibitors, suppressing both anodic and cathodic corrosion reactions. nih.gov The efficiency of these coatings is often enhanced by the presence of metal cations, which can be sourced from process waters or added intentionally. nih.gov

The table below summarizes the performance of various phosphonate-metal inhibitor systems, illustrating the general efficacy of this class of compounds in forming protective metal complexes.

| Inhibitor System | Substrate | Environment | Inhibition Efficiency (%) |

| PAIBA / Sr²⁺ (1:1 molar ratio) | Carbon Steel | pH ~ 5 | 98.37 |

| 1-hydroxyethane-1,1-diphosphonic acid (HEDP) + Na₂WO₄ + Zn²⁺ | Carbon Steel | Cl⁻ 665 ppm, pH 8.38 | 98.00 |

| N,N-bis(phosphonomethyl)glycine + Zn²⁺ + Na₂WO₄ | Carbon Steel | 200 ppm NaCl | 95.93 |

| amino-tris(methylenephosphonate) / Zn²⁺ (1:1) | Carbon Steel | 1M HCl | 85.08 |

This table presents data for various phosphonate compounds to illustrate the principle of polymer-metal complex formation for specialized applications like corrosion inhibition. Data sourced from reference nih.gov.

The synthesis of such metal-phosphonate materials is typically achieved through methods like co-precipitation, where the phosphonate and metal salt are mixed in a suitable solvent, or through hydrothermal synthesis. researchgate.netstmarytx.edu The final structure and properties of the resulting complex are highly dependent on reaction conditions such as pH, temperature, and solvent type. researchgate.net For this compound, its incorporation into a polymer chain followed by complexation with metal ions could lead to the development of advanced materials with tailored thermal, mechanical, or electrochemical properties for use in catalysis, ion exchange, or protective coatings. researchgate.net

Role in Surface Modification and Adhesion Promotion Technologies

The molecular structure of this compound makes it a prime candidate for use in surface modification and as an adhesion promoter. This capability stems from the distinct roles of its functional groups: the phosphonate group acts as an anchor to the substrate, while the aminophenyl group provides a reactive interface for subsequent chemical bonding or improved compatibility with a polymer matrix.

Surface Modification:

The phosphonate group is known to strongly adsorb or chemically bond to a variety of surfaces, particularly metal oxides. researchgate.net This interaction is key to modifying the surface properties of materials. By grafting a layer of molecules like this compound onto a substrate, its surface chemistry can be fundamentally altered. For example, the introduction of phosphonate residues onto polymer surfaces such as polystyrene and nylon has been shown to enhance biocompatibility. researchgate.netox.ac.uk This modification can improve the growth and adhesion of cells, which is a critical requirement for biomedical implants. researchgate.net

The general principle involves applying the phosphonate compound to a surface, where the phosphonate end-group forms a stable bond. The exposed tail-group—in this case, the aminophenyl group—then presents a new chemical functionality on the surface. The amino group can render the surface more hydrophilic and provides a reactive handle for further functionalization, such as grafting polymers or attaching bioactive molecules. mdpi.com

The table below highlights the impact of surface modification using phosphonate-containing molecules on different polymer substrates.

| Polymer Substrate | Modification Method | Key Finding |

| Polystyrene, Nylon | Reaction with diaryl carbenes to introduce phosphonate | Enhanced biocompatibility, evidenced by improved growth of osteosarcoma cells |

| Polycaprolactone (PCL) | Direct surface modification with amino compounds | Increased positive charge and hydrophilicity, leading to enhanced cell affinity |

This table illustrates the effects of introducing functional groups, including those similar in principle to the moieties in this compound, onto polymer surfaces. Data sourced from references researchgate.netmdpi.com.

Adhesion Promotion:

This compound is structured to function as a coupling agent. The phosphonate group can form strong bonds with inorganic filler surfaces (e.g., metal oxides), while the amino group on the phenyl ring can react with the polymer matrix, such as an epoxy or polyurethane resin. This creates a robust covalent link across the interface, improving stress transfer from the matrix to the reinforcement and enhancing the composite's mechanical properties and durability. researchgate.net While silane (B1218182) coupling agents are most common, the fundamental principle of using a bifunctional molecule to connect dissimilar materials is directly applicable to phosphonates. researchgate.netresearchgate.net The use of phosphonic acids in dental adhesives, for example, demonstrates their effectiveness in promoting durable adhesion to both enamel and metal alloys. mdpi.com

Advanced Characterization and Computational Studies

Computational Chemistry and Theoretical Modeling of Aminophenylphosphonates

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like dimethyl (3-aminophenyl)phosphonate at an atomic level.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) calculations are frequently employed to analyze the electronic structure of aminophenylphosphonates. researchgate.net These studies help in understanding the distribution of electron density, identifying the most reactive sites within the molecule, and predicting its chemical behavior. The presence of the amino group and the phosphonate (B1237965) functionality significantly influences the electronic properties of the phenyl ring. ontosight.ai Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity in various chemical reactions.

Simulations of Reaction Mechanisms and Transition State Geometries

Computational simulations are instrumental in elucidating the mechanisms of reactions involving aminophenylphosphonates. researchgate.net For instance, the synthesis of phosphonates often proceeds through the Michaelis-Arbuzov wikipedia.org or related reactions. youtube.comorganic-chemistry.org Theoretical modeling allows for the detailed investigation of these reaction pathways, including the identification of transition state structures. researchgate.net By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism. Understanding the geometry of the transition state is critical for explaining the stereoselectivity of certain reactions, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which can be influenced by the nature of the phosphonate ester. wikipedia.org

Conformational Analysis and Intermolecular Interactions of Phosphonate Esters

The three-dimensional structure and flexibility of phosphonate esters are key determinants of their physical and biological properties. Conformational analysis, often performed using methods like Monte Carlo simulations, helps to identify the most stable conformations of these molecules. wikipedia.org The interplay of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, governs the preferred conformations and the interactions between molecules. nih.govnih.gov Understanding these intermolecular interactions is crucial for predicting the crystal packing of these compounds and their behavior in different environments. nih.gov

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the structural elucidation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amino group proton, and the methyl protons of the phosphonate group. docbrown.infochemicalbook.com The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.infochemicalbook.comrsc.org Each unique carbon atom in this compound would give rise to a distinct signal, confirming the presence of the phenyl ring and the methyl groups. docbrown.infohmdb.ca

³¹P NMR: ³¹P NMR is particularly valuable for characterizing organophosphorus compounds. organicchemistrydata.orgslideshare.netoxinst.comresearchgate.net It provides a direct probe of the phosphorus environment. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the oxidation state and coordination of the phosphorus atom. slideshare.netrsc.org For this compound, a single resonance would be expected in the characteristic region for phosphonates.

Table 1: Representative NMR Data for Phenylphosphonate (B1237145) Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.0 | Aromatic protons, complex splitting patterns. docbrown.info |

| 3.5 - 4.0 | -OCH₃ protons, often a doublet due to P-H coupling. | |

| 3.0 - 5.0 | -NH₂ protons, broad signal. | |

| ¹³C | 110 - 150 | Aromatic carbons. rsc.org |

| 50 - 55 | -OCH₃ carbons, may show coupling to phosphorus. | |

| ³¹P | 15 - 30 | Characteristic range for arylphosphonates. rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule by probing its vibrational modes. javeriana.edu.co

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. dtic.milnist.gov These include N-H stretching vibrations for the amino group, C-H stretching for the aromatic and methyl groups, P=O stretching for the phosphonate group, and C=C stretching for the aromatic ring. nist.govdocbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. dtu.dkdtu.dkresearchgate.net The Raman spectrum can provide additional information about the molecular structure and is also employed in quantitative analysis of organophosphorus compounds. irdg.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

| Phosphoryl (P=O) | Stretching | 1200 - 1300 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| P-O-C | Stretching | 1000 - 1050 |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. This technique provides detailed information on crystal structure, phase identity, and lattice parameters, which are fundamental to understanding the solid-state properties of a material. units.it

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. units.it By analyzing the diffraction pattern of a single, high-quality crystal, researchers can calculate the exact coordinates of each atom, leading to precise measurements of bond lengths, bond angles, and torsion angles.

Beyond the individual molecule, SC-XRD reveals the supramolecular structure, which is the organization of molecules in the crystal lattice through non-covalent interactions. researchgate.net In the case of aminophosphonates, hydrogen bonds involving the amino group (as a donor) and the phosphoryl oxygen atoms (as acceptors) are expected to be dominant interactions. These interactions guide the assembly of molecules into higher-order structures, such as one-dimensional chains or two-dimensional sheets. researchgate.net A comparative analysis of different crystal modifications can reveal how factors like the presence of solvent molecules influence this molecular packing. researchgate.net

Table 2: Example of Crystallographic Data Obtained from Single-Crystal XRD Analysis for a Phosphorylated Heterocycle researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8703(2) |

| b (Å) | 19.8213(4) |

| c (Å) | 10.0381(3) |

| β (°) | 105.119(1) |

| Volume (ų) | 1974.11(4) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.317 |

Note: This data is for 5-[(diphenylphosphoryl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and serves as an example of the parameters determined by SC-XRD. researchgate.net

While single-crystal XRD offers unparalleled detail, obtaining suitable single crystals can be challenging. units.it Powder X-ray diffraction (PXRD) is a more accessible technique used for the routine characterization of microcrystalline materials. units.it It is an essential tool for identifying the crystalline phase of a compound by comparing its diffraction pattern to a database of known patterns. nist.govgovinfo.gov

The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. units.it It consists of a series of diffraction peaks at specific angles (2θ), from which the d-spacings (the distance between planes of atoms in the crystal lattice) can be calculated using Bragg's Law. units.it This data can be used to determine the unit cell dimensions (lattice parameters) of the crystal system. nih.gov PXRD is also widely used to assess sample purity, detect different polymorphic forms, and study phase transitions. units.it

Table 3: Example of Unit Cell Parameters Determined from Powder XRD Data for an Aminophosphonate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 16.6105(10) |

| b (Å) | 7.1572(4) |

| c (Å) | 6.8171(4) |

| β (°) | 98.327(4) |

Note: This data is for the cadmium aminophosphonate Cd₂Cl₂(H₂O)₄(H₂L) and serves as an example of lattice parameters that can be determined from PXRD. nih.gov

Future Research Trajectories and Emerging Academic Frontiers

Innovation in Green and Sustainable Synthetic Pathways for Arylaminophosphonates

The development of environmentally benign synthetic methods is a cornerstone of modern chemical research. For arylaminophosphonates, this translates to a focus on green and sustainable pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of innovation lies in the refinement of the Kabachnik-Fields reaction, a cornerstone for α-aminophosphonate synthesis. tandfonline.comfrontiersin.org Researchers are actively exploring solvent-free and catalyst-free protocols, often employing microwave irradiation to achieve high yields and selectivity under mild conditions. nih.gov These methods offer a substantial improvement over traditional approaches that often require harsh conditions and hazardous reagents. acgpubs.org

The use of biodegradable and recyclable catalysts represents another key trend. tandfonline.com For instance, cellulose (B213188) sulfuric acid, derived from abundant and renewable cellulose, has been successfully employed as a biopolymeric solid-supported acid catalyst for the synthesis of α-aminophosphonates. tandfonline.com This approach not only aligns with the principles of green chemistry but also simplifies product purification and catalyst recovery. tandfonline.com Similarly, the exploration of hydrotalcites and other solid acid catalysts is gaining traction for their efficiency and reusability in the synthesis of these compounds.

Furthermore, multicomponent reactions are being increasingly investigated as an atom-economical approach to arylaminophosphonates. tandfonline.com These one-pot syntheses, where multiple starting materials react to form a complex product, reduce the number of synthetic steps and associated waste generation. tandfonline.com The development of novel catalytic systems, including those based on transition metals and organocatalysts, is crucial for expanding the scope and efficiency of these multicomponent strategies. researchgate.net

Exploration of Novel Catalytic Systems Based on Aminophosphonate Ligands

The inherent structural features of aminophosphonates, particularly the presence of both nitrogen and phosphorus atoms, make them excellent candidates for use as ligands in catalysis. acs.orgacademie-sciences.fr This has spurred a wave of research into the design and application of novel catalytic systems built upon aminophosphonate scaffolds.